molecular formula C3H8O2P+ B14695121 Ethyl(methoxy)oxophosphanium CAS No. 27852-48-8

Ethyl(methoxy)oxophosphanium

Cat. No.: B14695121
CAS No.: 27852-48-8
M. Wt: 107.07 g/mol
InChI Key: JPMNKMAGZUSUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(methoxy)oxophosphanium is a phosphonium ion characterized by an ethyl group, a methoxy group, and an oxo group attached to a central phosphorus atom. Its structure can be represented as [CH₃CH₂–P(O)(OCH₃)]⁺, where the phosphorus center adopts a tetrahedral geometry. This compound belongs to the organophosphorus family, which is notable for its diverse applications in chemical synthesis, agrochemicals, and coordination chemistry .

Properties

CAS No.

27852-48-8

Molecular Formula

C3H8O2P+

Molecular Weight

107.07 g/mol

IUPAC Name

ethyl-methoxy-oxophosphanium

InChI

InChI=1S/C3H8O2P/c1-3-6(4)5-2/h3H2,1-2H3/q+1

InChI Key

JPMNKMAGZUSUEC-UHFFFAOYSA-N

Canonical SMILES

CC[P+](=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(methoxy)oxophosphanium typically involves the reaction of ethylphosphine oxide with methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process typically includes steps such as distillation, crystallization, and chromatography to ensure the high purity of the final product. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl(methoxy)oxophosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced to form lower oxidation state derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions can result in a variety of organophosphorus compounds with different functional groups.

Scientific Research Applications

Ethyl(methoxy)oxophosphanium has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl(methoxy)oxophosphanium involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Ethyl Methylphosphonate (EMPA)

Structure : CH₃CH₂–P(O)(OH)(CH₃)
Key Features :

  • A phosphonic acid derivative with an ethyl ester and methyl substituent.
  • Acts as a precursor to nerve agents (e.g., VX acid) and is used in degradation studies of organophosphorus toxins .

Comparison :

  • Reactivity : Ethyl(methoxy)oxophosphanium, being a phosphonium ion, is more electrophilic than EMPA due to its positive charge. This enhances its reactivity in nucleophilic substitution reactions.
  • Applications : EMPA is primarily studied in toxin degradation, whereas this compound’s charged nature suggests utility in ionic liquids or catalysis .

N,N-Diethyl-2-{[ethyl(methoxy)phosphoryl]thio}-N-methylethanaminium Iodide

Structure : [C₆H₁₈N–S–P(O)(OCH₃)(CH₂CH₃)]⁺ I⁻
Key Features :

  • A quaternary ammonium salt with a thiophosphoryl group.
  • Used in studies of cholinesterase inhibitors and nerve agent analogs .

Comparison :

  • Functional Groups : Both compounds share the ethyl(methoxy)phosphoryl moiety, but the presence of a thioether and ammonium group in this compound introduces distinct biological activity (e.g., anticholinesterase effects).
  • Toxicity : The iodide salt exhibits higher acute toxicity due to its ability to disrupt neural signaling, whereas this compound’s toxicity profile remains uncharacterized .

Ethyl Phenylphosphinate

Structure : C₆H₅–P(O)(OCH₂CH₃)(OH)
Key Features :

  • A phosphinic acid ester with phenyl and ethyl substituents.
  • Studied for its flame-retardant properties and intermediate role in organic synthesis .

Comparison :

  • Stability : The phenyl group in Ethyl phenylphosphinate enhances steric and electronic stabilization compared to this compound.
  • Applications : Ethyl phenylphosphinate is used in polymer chemistry, while this compound’s charged structure may favor solubility in polar solvents for electrochemical applications .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Charge Primary Applications
This compound C₃H₉O₂P⁺ Ethyl, methoxy, oxo +1 Catalysis, ionic liquids
Ethyl Methylphosphonate C₃H₉O₃P Ethyl ester, methylphosphonate Neutral Toxin degradation, agrochemicals
Ethyl Phenylphosphinate C₈H₁₁O₂P Phenyl, ethyl ester Neutral Flame retardants, synthesis

Research Findings and Implications

  • Reactivity : this compound’s electrophilicity makes it a candidate for synthesizing phosphorus-containing ionic liquids, which are under exploration for green chemistry applications .
  • Safety : The absence of direct toxicity data for this compound necessitates caution, referencing protocols for similar phosphonium ions (e.g., first-aid measures for inhalation and skin contact) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.